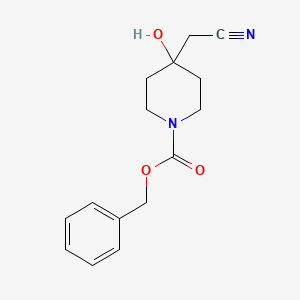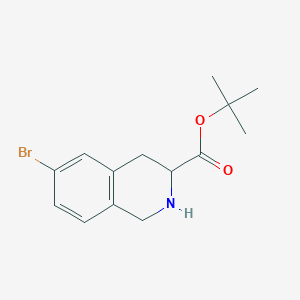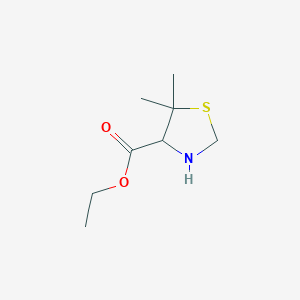![molecular formula C20H28ClN3 B13507563 [(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride is a complex organic compound that features a pyrazole ring and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require a polar protic solvent to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the cyclopropyl group.
Substitution: The compound can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action for [(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride is unique due to its combination of a pyrazole ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Propiedades
Fórmula molecular |
C20H28ClN3 |
|---|---|
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
1-(1-cyclohexylpyrazol-4-yl)-N-[(1-phenylcyclopropyl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C20H27N3.ClH/c1-3-7-18(8-4-1)20(11-12-20)16-21-13-17-14-22-23(15-17)19-9-5-2-6-10-19;/h1,3-4,7-8,14-15,19,21H,2,5-6,9-13,16H2;1H |
Clave InChI |
UMYJABKWPUYVSP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=C(C=N2)CNCC3(CC3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)

![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)

